4-(4-(benzylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine
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Overview
Description
4-(4-(benzylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a benzylsulfonyl group and a pyrimidine ring substituted with a pyrrole group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable molecule in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(benzylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized and then functionalized with a benzylsulfonyl group. This step often involves the reaction of piperazine with benzylsulfonyl chloride in the presence of a base such as triethylamine.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is synthesized separately, often starting from readily available precursors such as 2-chloropyrimidine.
Coupling of Intermediates: The final step involves coupling the benzylsulfonyl-piperazine intermediate with the pyrimidine ring. This is typically achieved through nucleophilic substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-(benzylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents, often in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide or potassium cyanide, while electrophilic substitution can involve reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(4-(benzylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-(benzylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(methylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine
- 4-(4-(ethylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine
- 4-(4-(phenylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine
Uniqueness
Compared to similar compounds, 4-(4-(benzylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine is unique due to the presence of the benzylsulfonyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(4-benzylsulfonylpiperazin-1-yl)-6-pyrrol-1-ylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c25-27(26,15-17-6-2-1-3-7-17)24-12-10-23(11-13-24)19-14-18(20-16-21-19)22-8-4-5-9-22/h1-9,14,16H,10-13,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAZPIKUILCYAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CC=C3)S(=O)(=O)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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